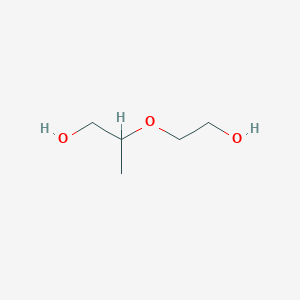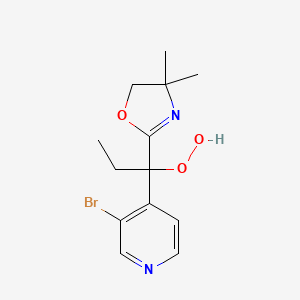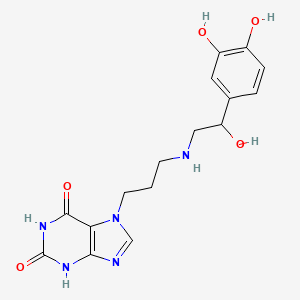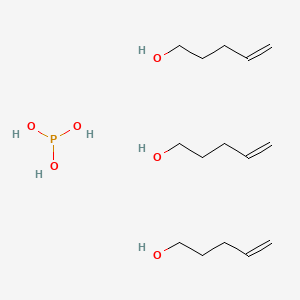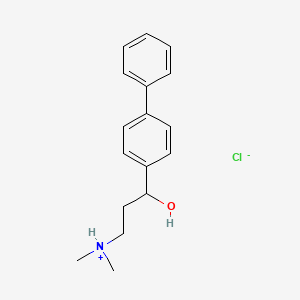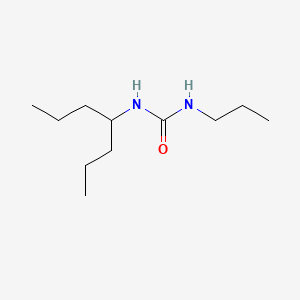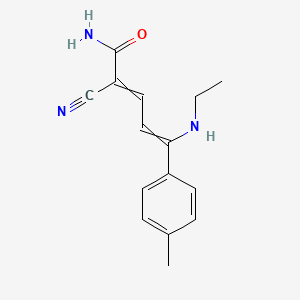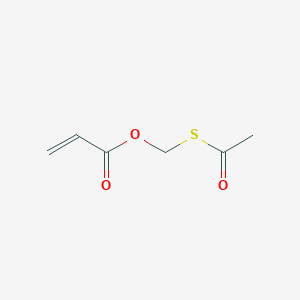
(Acetylsulfanyl)methyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetylsulfanyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetylsulfanyl group attached to a methyl prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylsulfanyl)methyl prop-2-enoate typically involves the esterification of (acetylsulfanyl)methanol with prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the production and minimize the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol, (acetylsulfanyl)methanol, under mild reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles such as amines or alcohols can replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: (Acetylsulfanyl)methanol.
Substitution: Amides or alternative esters.
科学研究应用
(Acetylsulfanyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (Acetylsulfanyl)methyl prop-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the release of (acetylsulfanyl)methanol and prop-2-enoic acid. The sulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Methyl prop-2-enoate: Lacks the acetylsulfanyl group, making it less reactive in redox reactions.
(Acetylsulfanyl)methanol: Contains the sulfanyl group but lacks the ester functionality, limiting its applications in esterification reactions.
Prop-2-enoic acid: The parent acid of the ester, used in various polymerization reactions.
Uniqueness: (Acetylsulfanyl)methyl prop-2-enoate is unique due to the presence of both the acetylsulfanyl and ester functionalities, allowing it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
51930-30-4 |
|---|---|
分子式 |
C6H8O3S |
分子量 |
160.19 g/mol |
IUPAC 名称 |
acetylsulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C6H8O3S/c1-3-6(8)9-4-10-5(2)7/h3H,1,4H2,2H3 |
InChI 键 |
CRODUQSWNUPWIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


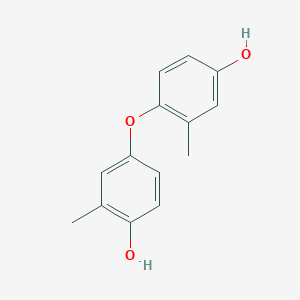
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
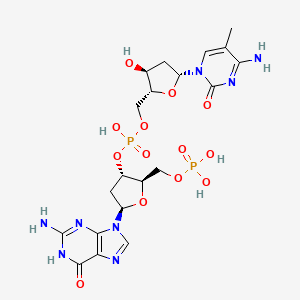
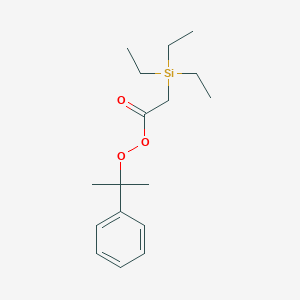
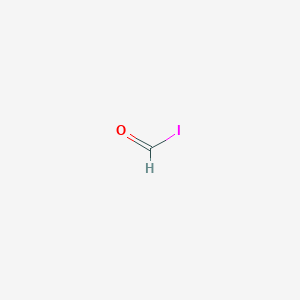
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
